N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is a derivative of cyclopentane carboxylic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is of significant interest in organic synthesis, particularly in the field of peptide chemistry, due to its unique structural properties and the stability provided by the Fmoc protecting group.
Mechanism of Action
Target of Action
The primary target of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid, also known as (1S,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid, is the amine group of amino acids . The compound is used as a protecting group in peptide synthesis .
Mode of Action
The compound acts by protecting the amine group during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Pharmacokinetics
It’s known that the compound is stable at room temperature, with a long shelf-life . It’s also stable in aqueous washing operations .
Result of Action
The result of the compound’s action is the successful synthesis of peptides. The Fmoc group protects the amine group during the synthesis, and its removal allows the continuation of the peptide chain .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is rapidly removed by base, indicating that the compound’s action is sensitive to pH . Moreover, the compound is stable at room temperature, suggesting that temperature is a crucial factor for its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cis-2-amino-2-methyl-cyclopentane-carboxylic acid.
Protection of the Amino Group: The amino group is protected using the Fmoc group.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dioxane or dichloromethane at low temperatures (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and solvents.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Coupling Reactions: It can be used in peptide coupling reactions, where the carboxylic acid group reacts with amines to form amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling Reagents: Carbodiimides like EDC or DCC are often used in peptide coupling reactions.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields cis-2-amino-2-methyl-cyclopentane-carboxylic acid.
Peptide Derivatives: Coupling reactions produce various peptide derivatives, depending on the reactants used.
Scientific Research Applications
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) due to the stability of the Fmoc group.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block in the synthesis of biologically active peptides and proteins.
Industrial Applications: Used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-Fmoc-(+/-)-cis-2-amino-2-methyl-cyclopentane-carboxylic acid is unique due to its cis-configuration and the presence of a methyl group, which can influence its reactivity and the properties of the peptides synthesized from it . This makes it particularly useful in the synthesis of cyclic peptides and other constrained peptide structures .
Properties
IUPAC Name |
(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(12-6-11-19(22)20(24)25)23-21(26)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,23,26)(H,24,25)/t19-,22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDAUUVKWKWDAC-DENIHFKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.